NH2-PEG3 hydrochloride

Overview

Description

Mechanism of Action

Target of Action

NH2-PEG3 hydrochloride is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The primary targets of this compound, therefore, are the proteins that it is designed to degrade.

Mode of Action

This compound functions as a linker in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound linker connects these two ligands, allowing the PROTAC to bring the E3 ligase and the target protein into close proximity. This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By recruiting an E3 ubiquitin ligase to a target protein, this compound (as part of a PROTAC) can selectively induce the degradation of specific proteins . This can have downstream effects on any cellular processes in which the target protein is involved.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific target protein of the PROTAC in which it is used. By inducing the degradation of the target protein, this compound can influence any cellular processes in which that protein plays a role .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors For example, the pH and temperature of the environment could potentially affect the stability of the compound.

Biochemical Analysis

Biochemical Properties

NH2-PEG3 hydrochloride plays a crucial role in biochemical reactions, particularly in the formation of PROTACs . It interacts with various enzymes, proteins, and other biomolecules, serving as a bridge between the E3 ubiquitin ligase and the target protein . The nature of these interactions is largely determined by the specific ligands attached to the this compound molecule .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the formation of PROTACs . By facilitating the degradation of specific proteins, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in PROTACs . It enables the formation of ternary complexes between the target protein, an E3 ligase, and the degrader . This leads to the ubiquitination and subsequent degradation of the target protein .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein degradation through the ubiquitin-proteasome system . It interacts with enzymes involved in this pathway, particularly E3 ubiquitin ligases .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be influenced by its incorporation into PROTACs . This could involve interactions with various transporters or binding proteins, as well as effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound would be determined by the specific PROTACs it forms . This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NH2-PEG3 hydrochloride typically involves the reaction of polyethylene glycol with an amine group. One common method is the reaction of polyethylene glycol with ammonia or primary amines under controlled conditions to form the amino-terminated polyethylene glycol. The resulting compound is then converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The process often includes purification steps such as distillation, crystallization, and chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

NH2-PEG3 hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, forming new bonds with various functional groups.

Condensation reactions: The amino group can react with carboxylic acids or their derivatives to form amide bonds, which are commonly used in bioconjugation.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Condensation reactions: Reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) are used to activate carboxylic acids for amide bond formation.

Major Products Formed

Scientific Research Applications

NH2-PEG3 hydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

NH2-PEG2 hydrochloride: Contains two ethylene glycol units and an amino group, similar in structure but shorter in chain length.

NH2-PEG4 hydrochloride: Contains four ethylene glycol units and an amino group, similar in structure but longer in chain length.

NH2-PEG6 hydrochloride: Contains six ethylene glycol units and an amino group, offering even greater flexibility and solubility.

Uniqueness

NH2-PEG3 hydrochloride is unique due to its optimal chain length, which provides a balance between flexibility and solubility. This makes it particularly suitable for applications in bioconjugation and the synthesis of PROTACs, where precise control over the linker length is crucial for the desired biological activity .

Properties

IUPAC Name |

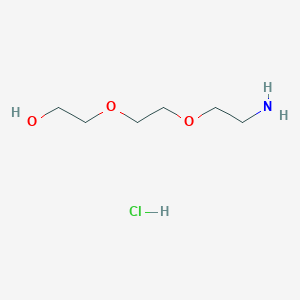

2-[2-(2-aminoethoxy)ethoxy]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3.ClH/c7-1-3-9-5-6-10-4-2-8;/h8H,1-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPFSRWBHYCBTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90757930 | |

| Record name | 2-[2-(2-Aminoethoxy)ethoxy]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90757930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92505-84-5 | |

| Record name | 2-[2-(2-Aminoethoxy)ethoxy]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90757930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(1H-tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B3167767.png)

![[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B3167769.png)

![3-[4-(4H-1,2,4-triazol-4-yl)phenyl]propanoic acid](/img/structure/B3167775.png)

![5-Methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B3167782.png)

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3167819.png)